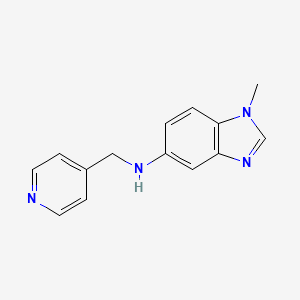![molecular formula C16H17N3O2 B5755835 N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5755835.png)
N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide, also known as PB-28, is a synthetic compound that belongs to the family of phenylpiperazine derivatives. PB-28 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Scientific Research Applications
N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and colon cancer. Inflammation is a common factor in many diseases, and N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide has been shown to have anti-inflammatory effects in animal models. N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide has also been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
Mechanism of Action
N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide exerts its effects by binding to and activating the sigma-2 receptor, a protein that is involved in various cellular processes, including cell proliferation, apoptosis, and calcium signaling. The activation of the sigma-2 receptor by N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide has been shown to protect neurons from oxidative stress and inflammation.
Biochemical and physiological effects:
N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and anti-inflammatory effects. N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide has also been shown to protect neurons from oxidative stress and inflammation in neurodegenerative disorders. In addition, N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide has been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide has several advantages for lab experiments, including its high selectivity for cancer cells, low toxicity, and potential therapeutic applications in various diseases. However, the synthesis of N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide is a complex process that requires specialized equipment and expertise. In addition, more studies are needed to fully understand the mechanism of action and potential side effects of N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide.
Future Directions
For N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide research include further studies on its potential therapeutic applications, more efficient synthesis methods, and the potential use of N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide as a diagnostic tool for various diseases.
Synthesis Methods
N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide is synthesized using a multi-step process, starting with the reaction of 4-phenylbutanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-pyridinecarboximidamide to produce the desired product, N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide. The synthesis of N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide is a complex process that requires specialized equipment and expertise.
properties
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c17-16(14-10-4-5-12-18-14)19-21-15(20)11-6-9-13-7-2-1-3-8-13/h1-5,7-8,10,12H,6,9,11H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKBMQQVEVAYQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCC(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-hydroxyphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5755756.png)
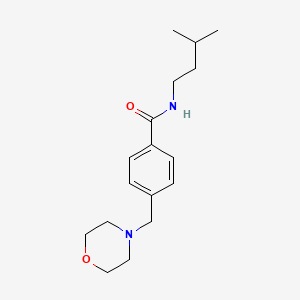
![4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755782.png)
![4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5755790.png)
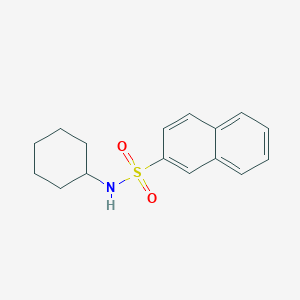
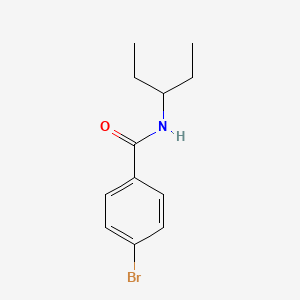
![N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5755810.png)
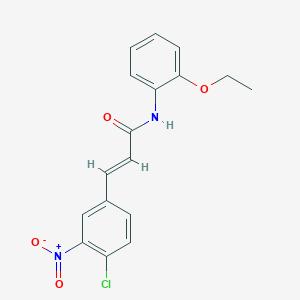
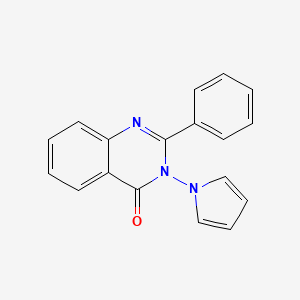
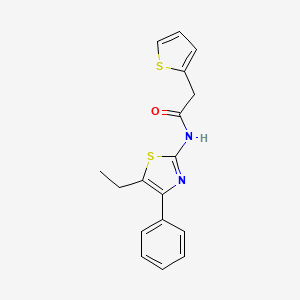
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B5755839.png)
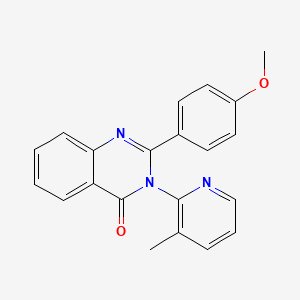
![N-allyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755852.png)
